

# A Comparative Spectroscopic Analysis of 2,4,6-trimethylbenzenesulfonohydrazide and its Derivatives

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## Compound of Interest

Compound Name: 2,4,6-Trimethylbenzenesulfonohydrazide

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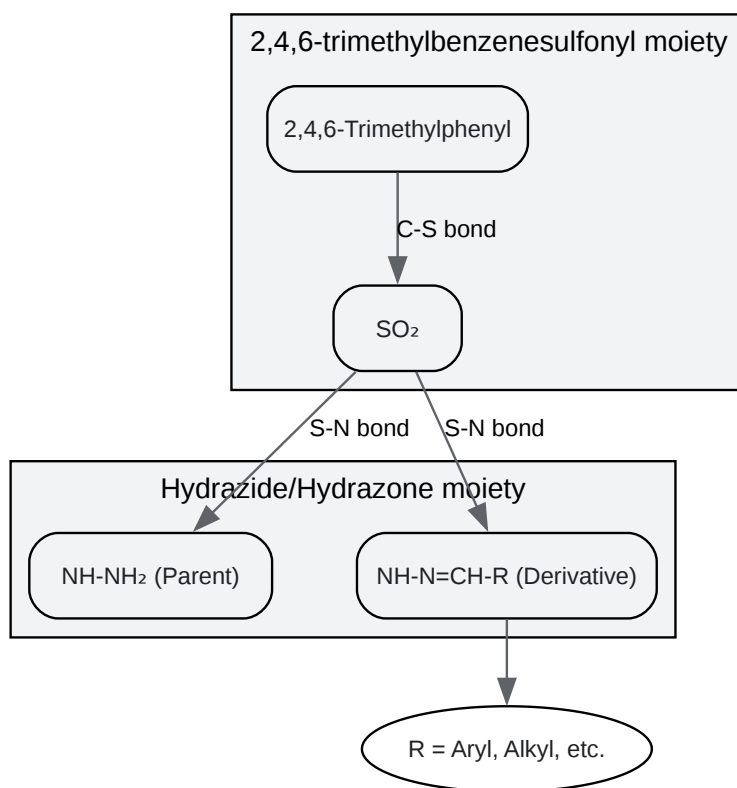
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **2,4,6-trimethylbenzenesulfonohydrazide** and its derivatives, offering a valuable resource for compound identification and characterization.

This publication details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound, **2,4,6-trimethylbenzenesulfonohydrazide**, and a series of its hydrazone derivatives. The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols, will aid in the unambiguous identification and differentiation of these molecules, which are of growing interest in medicinal chemistry.

## General Structure and Spectroscopic Workflow

The core structure of the compounds discussed in this guide is based on the **2,4,6-trimethylbenzenesulfonohydrazide** backbone. Its derivatives are primarily hydrazones, formed by the condensation of the hydrazide with various aldehydes.

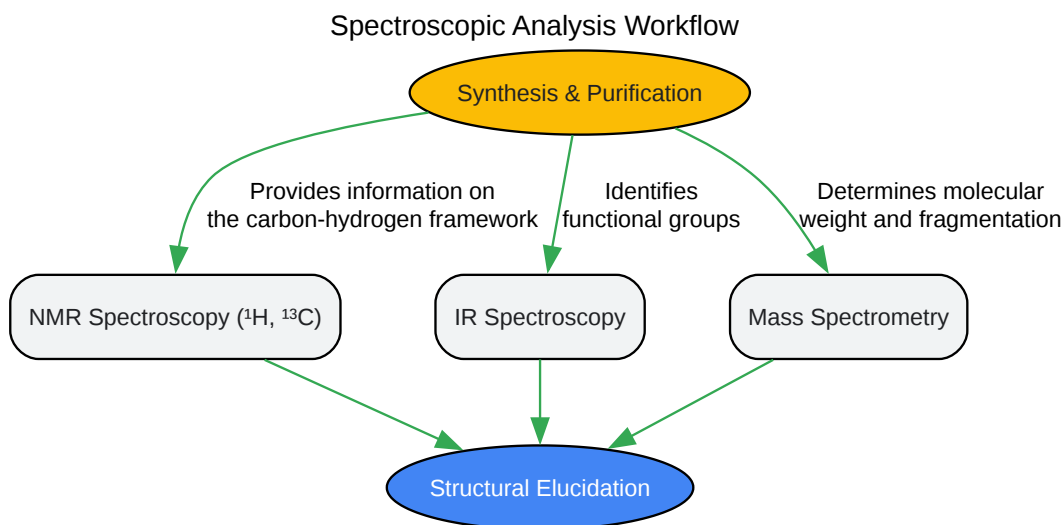
## General Structure of 2,4,6-trimethylbenzenesulfonohydrazide and its Derivatives



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Caption: General chemical structures of **2,4,6-trimethylbenzenesulfonohydrazide** and its hydrazone derivatives.

The characterization of these compounds follows a standard spectroscopic workflow, beginning with synthesis and purification, followed by analysis using various spectroscopic techniques to elucidate the final structure.



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Caption: A typical workflow for the spectroscopic analysis of synthesized organic compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2,4,6-trimethylbenzenesulfonohydrazide** and a selection of its derivatives.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectra of the parent hydrazide and its derivatives share characteristic signals for the trimethylphenyl group. The formation of the hydrazone is clearly indicated by the appearance of a new signal for the imine proton (=CH) and a shift in the NH proton signal.

Table 1: Comparative <sup>1</sup>H NMR Data (δ, ppm) in DMSO-d<sub>6</sub>

Compound	Ar-H (s)	o-CH <sub>3</sub> (s)	p-CH <sub>3</sub> (s)	=CH (s)	NH (s)	Other Signals
2,4,6-trimethylbenzenesulfonohydrazide	6.85	2.59	2.27	-	4.46 (br s, NH <sub>2</sub> )	-
Derivative 1 (R = Phenyl)[1][2]	7.05	2.65	2.24	7.91	11.59	7.35-7.51 (m, 5H, Ar-H)
Derivative 2 (R = 2-Iodophenyl)[1]	7.05	2.63	2.24	7.83	11.76	7.15-7.90 (m, 4H, Ar-H)
Derivative 3 (R = 4-Fluorophenyl)[1]	7.05	2.63	2.24	8.24	11.88	7.27-7.65 (m, 4H, Ar-H)
Derivative 4 (R = 4-Nitrophenyl)[1]	7.05	2.63	2.24	8.98	11.87	7.32-7.65 (m, 4H, Ar-H)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectra provide detailed information about the carbon framework of the molecules. The formation of the hydrazone derivative is confirmed by the presence of a signal corresponding to the imine carbon (=CH).

Table 2: Comparative <sup>13</sup>C NMR Data (δ, ppm) in DMSO-d<sub>6</sub>

Compound	Ar-C (C-S)	Ar-C (ortho)	Ar-C (para)	Ar-C (meta)	o-CH <sub>3</sub>	p-CH <sub>3</sub>	=CH	Other Signals
2,4,6-trimethylbenzenesulfonylhydrazide	136.1	140.7	138.7	130.8	20.9	19.1	-	-
Derivative 1 (R = Phenyl) [1][2]	139.68	142.76	133.82	132.10	23.21	20.88	145.73	126.95, 129.29, 130.35, 134.30 (Ar-C)
Derivative 2 (R = 2-Iodophenyl) [1]	139.63	142.88	133.73	132.14	23.16	20.89	143.88	95.68, 126.21, 131.39, 135.26, 136.58, 138.66 (Ar-C)
Derivative 3 (R = 4-Fluorophenyl) [1]	139.62	142.93	133.68	132.97	23.16	20.90	143.87	123.58, 126.85, 128.61, 129.06, 161.24 (Ar-C)
Derivative 4 (R = 4-Nitrophenyl) [1]	139.64	142.95	133.18	132.17	23.17	20.89	141.49	126.49, 128.68, 130.69, 131.41, 135.15, 158.77 (Ar-C)

## IR Spectral Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Key vibrational frequencies for the parent hydrazide and its derivatives are compared below. The N-H stretching and bending vibrations, as well as the S=O stretches, are characteristic features. The formation of the C=N bond in the hydrazones introduces a new, characteristic absorption band.

\*\*Table 3: Comparative IR Data (cm<sup>-1</sup>) \*\*

Compound	$\nu(\text{N-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C-H})$ aliphatic	$\nu(\text{C=N})$	$\nu(\text{S=O})$ asymmetric	$\nu(\text{S=O})$ symmetric
2,4,6-trimethylbenzenesulfonylhydrazide	3287, 3103	~3000	~2950	-	~1350	~1160
Representative Hydrazone Derivative	~3200	~3050	~2920	~1600	~1340	~1150

## Experimental Protocols

### Synthesis of 2,4,6-trimethylbenzenesulfonylhydrazide

The synthesis of the parent compound, **2,4,6-trimethylbenzenesulfonylhydrazide**, can be achieved by the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydrazine hydrate.

Procedure:

- 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF).
- The solution is cooled in an ice bath.

- Hydrazine hydrate (2 equivalents) is added dropwise with stirring.
- The reaction mixture is stirred at room temperature for several hours.
- The solvent is removed under reduced pressure.
- The resulting solid is washed with water and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield pure **2,4,6-trimethylbenzenesulfonohydrazide**.

## Synthesis of 2,4,6-trimethylbenzenesulfonyl Hydrazone Derivatives[1]

The hydrazone derivatives are typically synthesized via a condensation reaction between **2,4,6-trimethylbenzenesulfonohydrazide** and an appropriate aldehyde.[1]

Procedure:

- **2,4,6-trimethylbenzenesulfonohydrazide** (1 equivalent) is dissolved in ethanol.[1]
- The corresponding aldehyde (1.1 equivalents) is added to the solution.[1]
- The mixture is heated at reflux for a few hours.[1]
- Upon cooling, the solid product precipitates.
- The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[1]

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker spectrometer (300, 500, or 600 MHz) using DMSO- $\text{d}_6$  as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: IR spectra were recorded on an FTIR spectrometer using KBr pellets.
- Mass Spectrometry: Mass spectra were obtained using an electrospray ionization (ESI) source.

This guide provides a foundational set of spectroscopic data and protocols for working with **2,4,6-trimethylbenzenesulfonohydrazide** and its derivatives. Researchers can use this information to streamline their synthetic and analytical efforts in the pursuit of novel therapeutic agents.

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